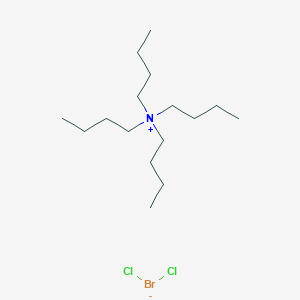
4-Bromo-2,6-dimetilanisol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2,6-dimethylanisole, such as 2,6-dimethyl-4-bromoaniline, involves the bromination of dimethylaniline derivatives. These processes are characterized by their dependence on reaction conditions like temperature, time, and the presence of catalytic agents to achieve desirable yields (Jin Zi-lin, 2009).
Molecular Structure Analysis
The molecular structure of related brominated compounds demonstrates the influence of substituents on the aromatic ring, affecting the compound's reactivity and physical properties. Techniques such as NMR spectroscopy and X-ray diffraction are crucial for characterizing these structures, providing detailed insights into their conformations and electronic environments (M. Martins et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-2,6-dimethylanisole and similar compounds is significantly influenced by the bromo and methyl substituents. These groups affect the compound's behavior in electrophilic aromatic substitution reactions and its overall chemical stability. Studies on analogous compounds, such as the bromination of dimethoxyindoles, reveal the importance of electron-withdrawing and donating groups in directing the course of chemical reactions (P. R. K. Mitchell et al., 2012).
Physical Properties Analysis
The physical properties of 4-Bromo-2,6-dimethylanisole, including melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical syntheses. These properties are determined through analytical methods like melting point determination, solubility testing, and crystalline structure analysis via X-ray diffraction (B. Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,6-dimethylanisole, such as acidity, basicity, and reactivity towards various reagents, define its role in synthetic chemistry. Investigations into the electrochemical properties and reactivity patterns of similar compounds provide insights into their potential applications and limitations in organic synthesis (S. Arias et al., 1990).
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Bromo-2,6-dimetilanisol se puede utilizar como material de partida o intermedio en la síntesis orgánica . Su átomo de bromo lo convierte en un buen candidato para diversas reacciones de sustitución, y su anillo aromático proporciona estabilidad.
Ciencia de los materiales
En la ciencia de los materiales, this compound podría usarse potencialmente en la síntesis de nuevos materiales . La presencia del átomo de bromo podría permitir interacciones interesantes con otros elementos o compuestos.
Cromatografía
This compound podría usarse como compuesto estándar o de referencia en el análisis cromatográfico . Su estructura y propiedades únicas podrían hacerlo útil para la calibración o el desarrollo de métodos.
Investigación farmacéutica
En la investigación farmacéutica, this compound podría usarse como bloque de construcción en la síntesis de nuevos fármacos . El átomo de bromo podría reemplazarse con varios grupos funcionales, lo que lleva a una amplia gama de posibles compuestos medicinales.
Transformación de biomasa
El enlace éter en this compound podría activarse potencialmente para la transformación de biomasa, especialmente la lignina, que contiene abundantemente enlaces éter .
Propiedades del disolvente
This compound podría usarse potencialmente como disolvente en ciertas reacciones . Su estructura aromática y grupo éter podrían convertirlo en un buen disolvente para ciertos tipos de compuestos orgánicos.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound can be used in the synthesis of aryl acetates through the carbonylation of aryl methyl ethers . This suggests that the compound may interact with its targets through a carbonylation reaction, leading to changes in the target molecules.
Pharmacokinetics
The compound has a molecular weight of 215.09 , and its density is 1.347 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-dimethylanisole. For instance, the compound has a boiling point of 117-120 °C at 13 mmHg , suggesting that it may be volatile under certain conditions. Additionally, its stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMARFGDTMJBIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299144 | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14804-38-7 | |
| Record name | 14804-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)




![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)


![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)


![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
